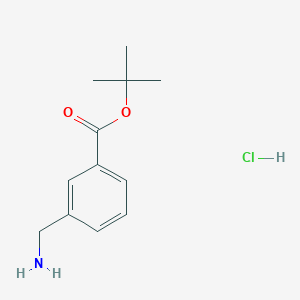

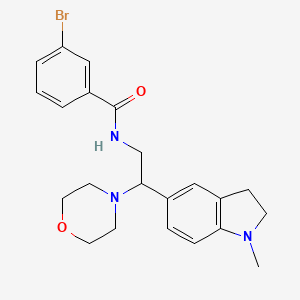

![molecular formula C14H12N2OS2 B2847087 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide CAS No. 923441-90-1](/img/structure/B2847087.png)

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis pathway for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide involves the reaction of 2-amino-3-(benzo[d]thiazol-2-yl)thiophene with propionyl chloride in the presence of a base.

Molecular Structure Analysis

The structure of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide were analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anticancer Activity

The benzothiazole-thiophene motif has been explored for its potential as an anticancer agent. Researchers have synthesized derivatives of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide and evaluated their efficacy against cancer cell lines. These compounds may interfere with cellular processes, making them promising candidates for further investigation in cancer therapy .

Antimicrobial Agents

Functionalized quinolines, including those containing the benzothiazole moiety, have demonstrated antimicrobial activity. N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide derivatives could potentially serve as antimicrobial agents, contributing to the fight against bacterial and fungal infections .

Anti-Inflammatory Properties

Certain benzothiazole-thiophene derivatives exhibit anti-inflammatory effects. N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide analogs may modulate inflammatory pathways, making them relevant for conditions involving inflammation .

Antiviral Applications

Thiazole-containing compounds have been investigated for their antiviral potential. Although specific studies on N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide are limited, its structural features suggest it could be explored as an antiviral agent .

Heterocyclic Synthesis

The combination of benzothiazole and quinoline moieties provides a versatile scaffold for heterocyclic synthesis. Researchers can use N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide as a building block to create novel compounds with diverse biological activities .

Drug Design and Optimization

Given the prevalence of benzothiazole and quinoline cores in bioactive compounds, N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide derivatives could be valuable in rational drug design. By modifying this compound, researchers may develop more effective drugs with improved pharmacological properties .

Mechanism of Action

Mode of Action

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide interacts with its target, topoisomerase I, via DNA intercalation . This interaction inhibits the function of topoisomerase I, leading to DNA damage and cell death .

Result of Action

The result of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide’s action is the induction of cell apoptosis , particularly in cancer cells . This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-2-12(17)16-13-9(7-8-18-13)14-15-10-5-3-4-6-11(10)19-14/h3-8H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHADELBKCWWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CS1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

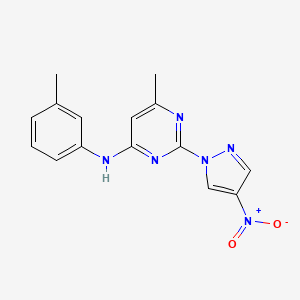

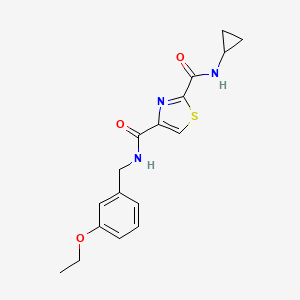

![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)

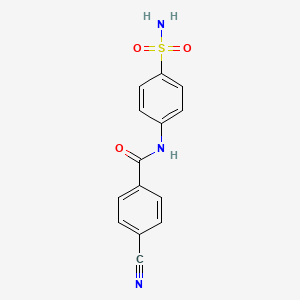

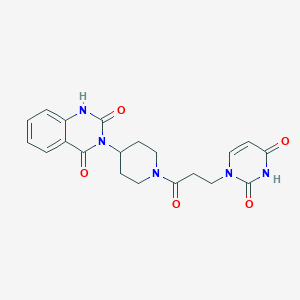

![3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2847007.png)

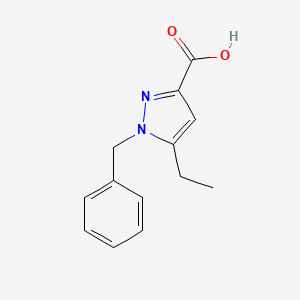

![1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847019.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)

![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)